Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Overview
Description
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a chemical compound with the formula C10H10BrClO2 and a molecular weight of 277.54 . It is used in research and has various applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C(C1=CC(=CC=C1)Cl)Br
. This indicates that the molecule consists of an ethoxy group (CCOC), a carbonyl group (=O), and a bromo-chlorophenyl group (C(C1=CC(=CC=C1)Cl)Br). Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that similar compounds like Ethyl bromoacetate are versatile alkylating agents. They are used in the Reformatsky reaction, where they react with zinc to form a zinc enolate .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 277.54 .Scientific Research Applications
Organic Synthesis Methodologies
Advanced Oxidation Processes : Research on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV identified various organic intermediates, illustrating the compound's role in studying the breakdown of environmental pollutants through advanced oxidation processes (Sun & Pignatello, 1993).
Synthesis of α-Bromophenylacetic Acid Derivatives : A study demonstrated the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio) methyl sulfoxide, highlighting the use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in synthesizing complex organic compounds (Ogura, Furukawa, & Tsuchihashi, 1975).
Corrosion Inhibition : A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid media involved compounds structurally related to this compound. This research provides insights into the relationship between molecular structure and inhibition efficiency, crucial for developing new corrosion inhibitors (Zarrouk et al., 2014).
Environmental and Material Science
Aerobic Biodegradation Enhancement : An investigation into enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater demonstrated the potential for in situ remediation strategies, providing a context for the environmental applications of related bromo-compounds (Hatzinger, Streger, & Begley, 2015).
Electrochemical Applications : Research on the catalytic reduction of ethyl chloroacetate by cobalt(I) salophen highlighted the electrochemical applications of chloroacetates and their derivatives, which are relevant for developing new materials and catalysis processes (Moad, Klein, Peters, Karty, & Reilly, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-Bromo-2-(3-chlorophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar bromoacetate compounds react with zinc to form a zinc enolate in the reformatsky reaction . The resulting compound can condense with carbonyl compounds to give β-hydroxy-esters .
Biochemical Pathways
It’s worth noting that similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s also classified as Eye Irritant 2, suggesting potential eye irritation risks . Its storage class is Combustible Solids , indicating that it should be stored properly to ensure its stability and safety.
Properties
IUPAC Name |
ethyl 2-bromo-2-(3-chlorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPTHXMNMLSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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